2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol
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Overview
Description
2-(6-Oxaspiro[35]nonan-7-yl)propan-1-ol is a chemical compound with the molecular formula C11H20O2 It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to a nonane ring
Preparation Methods
The synthesis of 2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spiro ring. Subsequent functionalization steps, such as reduction or substitution reactions, are employed to introduce the hydroxyl group at the desired position. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and selectivity .
Scientific Research Applications
2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or surfactants
Mechanism of Action
The mechanism of action of 2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The spirocyclic structure can provide unique binding properties, enhancing selectivity and potency. Molecular targets and pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .
Comparison with Similar Compounds
2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol can be compared with other spirocyclic compounds, such as:
2-Oxaspiro[3.5]nonan-7-ol: Similar structure but lacks the propanol group, affecting its reactivity and applications.
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol: A stereoisomer with different spatial arrangement, influencing its biological activity and interactions.
(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol:
These comparisons highlight the uniqueness of 2-(6-Oxaspiro[3
Properties
IUPAC Name |
2-(6-oxaspiro[3.5]nonan-7-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(7-12)10-3-6-11(8-13-10)4-2-5-11/h9-10,12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXSZUWIFAKTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCC2)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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